
5-bromo-3-chloro-4-methyl-1H-pyridin-2-one
Overview
Description
“5-bromo-3-chloro-4-methyl-1H-pyridin-2-one” is a pyridine derivative. Pyridines are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyridin-2-ols containing small 1-alkyl substituent are hydroxylated regioselectively, but further pyridine ring opening reaction does not occur .Physical And Chemical Properties Analysis
The average mass of “this compound” is 222.467 Da and its monoisotopic mass is 220.924301 Da .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrimido Derivatives : A compound structurally related to 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one, namely 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, has been synthesized and used to create various pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives have potential applications in medicinal chemistry and drug development (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Regioselective Displacement Reactions : Research has shown that 5-bromo-2,4-dichloro-6-methylpyrimidine, closely related to the chemical , undergoes regioselective displacement reactions with ammonia, leading to the formation of various substituted pyrimidines. This type of reaction is essential for the synthesis of complex organic molecules (Doulah et al., 2014).
Structural Characterization of Pyridine Derivatives : The structural characterization of related pyridine derivatives has been conducted, including molecules like 5-methyl-2-trimethylsilyl-pyridine. Such studies are crucial for understanding the molecular architecture and potential reactivity of these compounds (Riedmiller, Jockisch, & Schmidbaur, 1999).
Chemical Synthesis and Medicinal Chemistry
Synthesis of Insecticide Intermediates : The compound 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the synthesis of the insecticide chlorantraniliprole, has been synthesized starting from related pyridine compounds. This highlights the role of such chemicals in synthesizing agriculturally important compounds (Niu Wen-bo, 2011).
Development of Novel Pyridine-Based Derivatives : Pyridine derivatives, closely related to this compound, have been synthesized using Suzuki cross-coupling reactions. These compounds have potential applications in pharmaceuticals, showcasing the versatility of pyridine-based compounds in drug development (Ahmad et al., 2017).
Antitumor Activity of Pyridine Derivatives : Research on derivatives of pyridine, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, has demonstrated significant antitumor activities. These findings are instrumental in guiding the development of new cancer therapies (Zhou et al., 2015).
Future Directions
The future directions in the research of pyridine derivatives like “5-bromo-3-chloro-4-methyl-1H-pyridin-2-one” could involve exploring their potential applications in various fields such as medicine, agriculture, and technology . Further studies could also focus on improving the synthesis methods and understanding the biological activities of these compounds .
properties
IUPAC Name |
5-bromo-3-chloro-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWGHKMBQUIJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1409002.png)
![6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1409004.png)
![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)
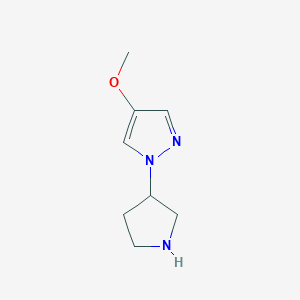
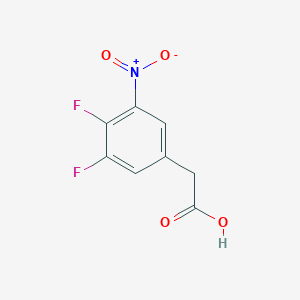
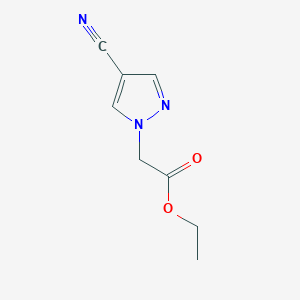


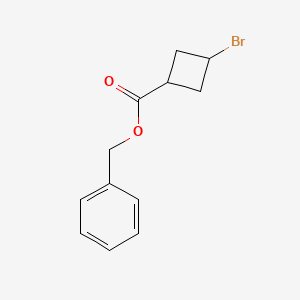

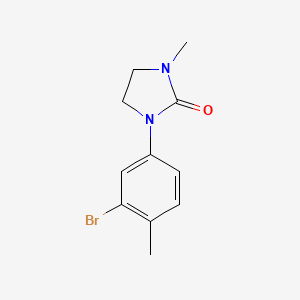
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)

![[4-(2-Methoxyethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)